molecular formula C8H10ClN3 B595272 4-Chloro-N-cyclopropyl-5-methylpyrimidin-2-amine CAS No. 1289385-24-5

4-Chloro-N-cyclopropyl-5-methylpyrimidin-2-amine

Cat. No.: B595272
CAS No.: 1289385-24-5
M. Wt: 183.639
InChI Key: LNOOZMFJBNCHFY-UHFFFAOYSA-N
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Description

4-Chloro-N-cyclopropyl-5-methylpyrimidin-2-amine is a pyrimidine derivative characterized by a chlorine atom at position 4, a methyl group at position 5, and a cyclopropylamine substituent at position 2 of the pyrimidine ring. Pyrimidines are heterocyclic aromatic compounds with broad applications in medicinal chemistry, particularly as intermediates in synthesizing bioactive molecules . This compound’s structural features make it a candidate for further exploration in drug discovery, particularly in targeting enzymes or receptors sensitive to halogenated pyrimidines .

Properties

IUPAC Name

4-chloro-N-cyclopropyl-5-methylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN3/c1-5-4-10-8(12-7(5)9)11-6-2-3-6/h4,6H,2-3H2,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNOOZMFJBNCHFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1Cl)NC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50693800
Record name 4-Chloro-N-cyclopropyl-5-methylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50693800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1289385-24-5
Record name 4-Chloro-N-cyclopropyl-5-methylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50693800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-cyclopropyl-5-methylpyrimidin-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-5-methylpyrimidine and cyclopropylamine.

    Reaction Conditions: The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained between 0°C and 50°C.

    Procedure: 4-chloro-5-methylpyrimidine is reacted with cyclopropylamine in the presence of a base such as sodium hydride or potassium carbonate. The reaction mixture is stirred for several hours until the desired product is formed.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize impurities. Advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-cyclopropyl-5-methylpyrimidin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted pyrimidines, pyrimidine N-oxides, and reduced amine derivatives .

Scientific Research Applications

4-Chloro-N-cyclopropyl-5-methylpyrimidin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-N-cyclopropyl-5-methylpyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers: 2-Chloro-N-cyclopropyl-5-methylpyrimidin-4-amine

Key Differences :

  • Substituent Positions : Chlorine and cyclopropylamine groups are swapped (Cl at position 2 vs. 4; cyclopropylamine at position 4 vs. 2).
  • Molecular Formula : Identical (C₈H₁₀ClN₃) but distinct spatial arrangement.

Table 1: Positional Isomer Comparison

Compound Name CAS Number Substituent Positions (Cl, Cyclopropylamine)
4-Chloro-N-cyclopropyl-5-methylpyrimidin-2-amine Not explicitly stated Cl (4), Cyclopropylamine (2)
2-Chloro-N-cyclopropyl-5-methylpyrimidin-4-amine 1050602-57-7 Cl (2), Cyclopropylamine (4)

Cycloalkylamine Variants: 5-Chloro-N-cyclopentylpyrimidin-2-amine

Key Differences :

  • Substituent : Cyclopentylamine replaces cyclopropylamine.
  • Molecular Formula : C₉H₁₂ClN₃ vs. C₈H₁₀ClN₃.
  • Ring Strain: Cyclopropane’s high ring strain may enhance reactivity compared to cyclopentane’s more stable conformation .

Table 2: Cycloalkylamine Comparison

Compound Name CAS Number Cycloalkyl Group Molecular Formula
This compound - Cyclopropyl C₈H₁₀ClN₃
5-Chloro-N-cyclopentylpyrimidin-2-amine 2092329-39-8 Cyclopentyl C₉H₁₂ClN₃

Halogen and Methyl Group Variations

5-Chloropyrimidin-2-amine

Key Differences :

  • Simplified Structure : Lacks both methyl and cyclopropyl groups.
  • Molecular Formula : C₄H₄ClN₃ vs. C₈H₁₀ClN₃.
  • Implications :
    • Reduced hydrophobicity due to absence of methyl and cyclopropyl groups.
    • Crystal structure analysis shows intermolecular N–H⋯N hydrogen bonding, forming chains . This contrasts with the target compound, where bulky substituents may disrupt such interactions.
2-Chloro-N-cyclopropyl-5-fluoropyrimidin-4-amine

Key Differences :

  • Halogen Swap : Fluorine replaces the methyl group at position 4.
  • Implications :
    • Electronegativity : Fluorine’s strong electron-withdrawing effect may alter π-electron density in the pyrimidine ring, affecting reactivity in cross-coupling reactions .
    • Bioactivity : Fluorine’s presence often enhances metabolic stability in pharmaceuticals.

Functional Group Replacements: N-(2-Chloro-5-methylpyrimidin-4-yl)-1H-indazol-5-amine

Key Differences :

  • Substituent : Indazole replaces cyclopropylamine.
  • Solubility: Bulky indazole may reduce solubility compared to the compact cyclopropylamine.

Biological Activity

4-Chloro-N-cyclopropyl-5-methylpyrimidin-2-amine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is particularly relevant in the context of drug design and development, where its structural features may contribute to various pharmacological effects.

Chemical Structure and Properties

The chemical formula of this compound is C_8H_10ClN_3, and it features a chlorinated pyrimidine ring substituted with a cyclopropyl group and a methyl group at specific positions. This unique structure suggests potential interactions with biological targets, making it a candidate for further investigation in pharmacology.

While detailed mechanisms for this compound remain under investigation, compounds with similar pyrimidine scaffolds often interact with various enzymes and receptors. They may act as inhibitors or modulators of biological pathways, particularly those involved in cancer and infectious diseases .

Antimicrobial Activity

Research indicates that pyrimidine derivatives, including this compound, exhibit antimicrobial properties. A study focusing on related compounds demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged widely, indicating the potential effectiveness of these compounds in treating bacterial infections .

Bacterial Strain MIC (µM)
Bacillus subtilis4.69
Staphylococcus aureus5.64
Escherichia coli23.15
Pseudomonas aeruginosa137.43

These findings suggest that the compound may possess similar properties, warranting further exploration of its efficacy against specific pathogens.

Case Studies and Research Findings

  • Antibacterial Studies : A comprehensive study evaluated the antibacterial effects of various pyrimidine derivatives, including those structurally similar to this compound. The results indicated varying degrees of inhibition against several bacterial strains, highlighting the importance of specific substitutions on the pyrimidine ring for enhanced activity .
  • Antimalarial Optimization : Research focused on optimizing pyrimidine scaffolds for antimalarial activity revealed that modifications can significantly affect pharmacokinetics and efficacy in vivo. These findings underscore the importance of structural characteristics in developing effective therapeutic agents against malaria .
  • Pharmacokinetic Studies : In drug design contexts, modifications such as those found in this compound are often aimed at improving solubility and bioavailability, critical factors for therapeutic effectiveness .

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